molecular formula C19H16ClFN4OS B11486627 6-(2-chlorobenzyl)-1-(3-fluorophenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

6-(2-chlorobenzyl)-1-(3-fluorophenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11486627
M. Wt: 402.9 g/mol
InChI Key: BRUVXDLOYPBXIB-UHFFFAOYSA-N
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Description

This compound belongs to the class of pyrimido[4,5-d]pyrimidines, which are bicyclic systems composed of two fused pyrimidine rings. Specifically, it features a tetrahydropyrimido[4,5-d]pyrimidine core with a chlorobenzyl group at one position and a fluorophenyl group at another. The sulfur atom adds further complexity to its structure. These compounds have garnered significant interest due to their biological relevance and synthetic versatility .

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common route starts with the chlorination of 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylic acid, yielding 4-chloro-2-phenylpyrimidine-5-carboxylic acid. Subsequent treatment with ammonia cyclizes the intermediate to form the desired product .

Reaction Conditions::
  • Chlorination: Phosphorus oxychloride (POCl₃)
  • Cyclization: Ammonia (NH₃) in ethanol

Industrial Production:: While specific industrial methods may vary, the synthetic significance of these compounds has led to their large-scale application in medical and pharmaceutical fields .

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions.

    Reduction: Reduction processes are possible.

    Substitution: Substituents linked to the ring carbon and nitrogen atoms can be modified.

Common Reagents and Conditions::

    Chlorination: Phosphorus oxychloride (POCl₃)

    Cyclization: Ammonia (NH₃) in ethanol

Major Products:: The major products depend on the specific reaction conditions and substituents involved.

Scientific Research Applications

Chemistry::

    Synthetic Building Block: Researchers use this compound as a building block for more complex molecules.

    Drug Discovery: Its unique structure makes it valuable for drug development.

Biology and Medicine::

    Biological Activity: Investigating its effects on biological systems.

Industry::

    Pharmaceuticals: Synthesis of novel drugs.

    Materials Science: Incorporation into materials with specific properties.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are other pyrimido[4,5-d]pyrimidines, this compound’s unique combination of substituents sets it apart. Similar compounds include and .

Properties

Molecular Formula

C19H16ClFN4OS

Molecular Weight

402.9 g/mol

IUPAC Name

6-[(2-chlorophenyl)methyl]-1-(3-fluorophenyl)-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one

InChI

InChI=1S/C19H16ClFN4OS/c20-16-7-2-1-4-12(16)9-24-10-15-17(22-11-24)25(19(27)23-18(15)26)14-6-3-5-13(21)8-14/h1-8,22H,9-11H2,(H,23,26,27)

InChI Key

BRUVXDLOYPBXIB-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NCN1CC3=CC=CC=C3Cl)N(C(=S)NC2=O)C4=CC(=CC=C4)F

Origin of Product

United States

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